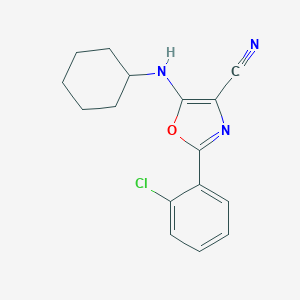
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile, also known as CXCR2 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile involves the inhibition of this compound, which is a G protein-coupled receptor that is expressed on the surface of various immune cells, including neutrophils, monocytes, and T cells. This compound activation by CXCL8 and CXCL1 cytokines leads to the recruitment of immune cells to the site of inflammation, where they release pro-inflammatory cytokines and reactive oxygen species, causing tissue damage and exacerbating the inflammatory response. By inhibiting this compound, this compound reduces the recruitment of immune cells and attenuates the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also reduces the recruitment of neutrophils and monocytes to the site of inflammation, as well as the production of reactive oxygen species and nitric oxide. These effects contribute to the anti-inflammatory and immunomodulatory properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is its specificity for this compound, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which makes it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile. One potential application is in the treatment of cancer, as this compound is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of this compound by this compound could reduce the recruitment of immune cells to the tumor microenvironment and enhance the efficacy of chemotherapy and immunotherapy. Another potential application is in the treatment of autoimmune disorders, such as multiple sclerosis and lupus, where the inhibition of this compound could reduce the inflammatory response and prevent tissue damage. Further research is needed to explore the therapeutic potential of this compound in these and other disease settings.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its specificity for this compound and its anti-inflammatory and immunomodulatory properties make it a promising candidate for the treatment of inflammatory diseases and cancer. Further research is needed to explore its therapeutic potential and optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile involves multiple steps, including the reaction of 2-chlorobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-bromoacetophenone to form this compound. The yield of this compound is around 60%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It is a this compound antagonist, which means that it inhibits the binding of CXCL8 and CXCL1 cytokines to their receptors, thereby reducing the recruitment of neutrophils and other immune cells to the site of inflammation. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD).
Eigenschaften
Molekularformel |
C16H16ClN3O |
|---|---|
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H16ClN3O/c17-13-9-5-4-8-12(13)15-20-14(10-18)16(21-15)19-11-6-2-1-3-7-11/h4-5,8-9,11,19H,1-3,6-7H2 |
InChI-Schlüssel |
ILZHPAIMBKBAQX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Kanonische SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate](/img/structure/B262335.png)






![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)




